Zonisamide-d4

Descripción general

Descripción

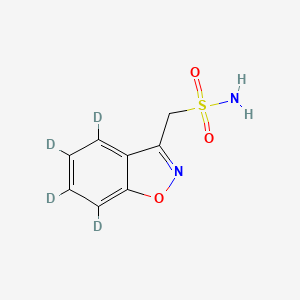

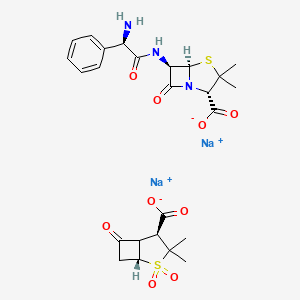

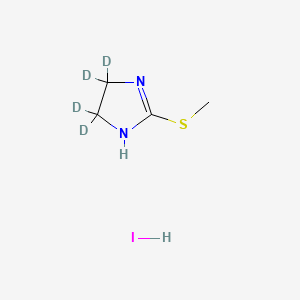

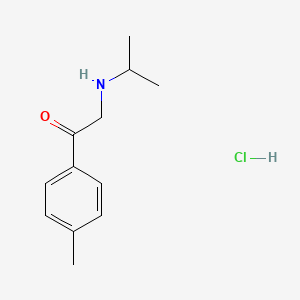

Zonisamide-d4 is the deuterium labeled Zonisamide . Zonisamide (AD 810) is an inhibitor of zinc enzyme carbonic anhydrase (CA), with Kis of 35.2 nM and 20.6 nM for human mitochondrial isozyme hCA II and hCA V, respectively . Zonisamide has antiepileptic activity .

Synthesis Analysis

The synthesis of Zonisamide-d4 involves a protein precipitation step followed by dilution of the supernatant and injection onto a liquid chromatography system . Two different injection volumes were used for positively and negatively ionizing compounds .Molecular Structure Analysis

Zonisamide-d4 has a molecular formula of C8H4D4N2O3S and a molecular weight of 216.25 .Chemical Reactions Analysis

Zonisamide-d4 is a synthetic 1,2-benzisoxazole-3-methanesulfonamide with anticonvulsant properties . The sulfamoyl group on zonisamide was expected to suppress seizures in a manner similar to another sulfonamide analogue, acetazolamide, through inhibition of carbonic anhydrase .Physical And Chemical Properties Analysis

Zonisamide-d4 is a neat product with a molecular weight of 216.25 .Aplicaciones Científicas De Investigación

Neuroprotection in Parkinson's Disease : Zonisamide inhibits monoamine oxidase B (MAO-B) and attenuates toxicity in mouse models of Parkinson's disease, suggesting its potential for improving clinical symptoms in Parkinson's patients (Sonsalla et al., 2010).

Treatment of Epilepsy : As an antiepileptic drug, zonisamide is effective in treating a broad spectrum of epilepsies in adults and children and has predictable pharmacokinetics with minimal drug-drug interactions (Kwan et al., 2015).

Mechanisms of Action in Epilepsy : Zonisamide blocks sustained repetitive action potentials in cultured spinal cord neurons, indicating its potential mechanism of action as an anticonvulsant (Rock et al., 1989).

Free Radical Scavenging : The drug demonstrates free radical scavenging activities, suggesting its role in protecting neurons from free radical damage, which could be significant in its antiepileptic effect (Mori et al., 1998).

Improvement of Parkinson's Disease Symptoms : Zonisamide has shown beneficial effects on Parkinson's disease patients, potentially due to its influence on dopamine synthesis (Murata et al., 2001).

Anti-apoptotic Effects in Neurodegenerative Models : Zonisamide increases cell viability in SH-SY5Y cells via an anti-apoptotic effect and by upregulating levels of manganese superoxide dismutase, indicating its potential in treating neurodegenerative diseases (Kawajiri et al., 2010).

Weight Loss in Obese Adults : Zonisamide has been shown to result in more weight loss than placebo in obese adults when combined with a hypocaloric diet, indicating a potential application in obesity treatment (Gadde et al., 2003).

Treatment of Alcohol Dependence : The drug demonstrates potential benefits in improving alcohol craving and consumption in patients with alcohol dependence (Rubio et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQNRHZMVUUOMG-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)CS(=O)(=O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662231 | |

| Record name | 1-[(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020720-04-0 | |

| Record name | 1-[(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020720-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)

![O-Methyl-O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol]}phosphate](/img/structure/B562089.png)